molecular formula C20H22N4O5S B2527591 3-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine CAS No. 1021099-71-7

3-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Cat. No.: B2527591
CAS No.: 1021099-71-7
M. Wt: 430.48
InChI Key: PNSQQFNQKBXCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to selectively bind to certain receptors in the brain, which has led to a number of interesting findings in the field of neuroscience. In

Scientific Research Applications

Antimicrobial and Antimalarial Applications

Research has highlighted the synthesis of sulfonamide and amide derivatives containing the piperazine ring and various moieties, including imidazo[1,2-b]pyridazine, which have been evaluated for antimicrobial activity against gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities. These studies indicate the potential of such compounds in the development of new antimicrobial agents (A. Bhatt, R. Kant, R. Singh, 2016).

Anticancer Research

Derivatives of piperazine, including structures similar to the compound of interest, have been synthesized and tested for their antiproliferative activity against human cancer cell lines. Such compounds have shown promising results in inhibiting the proliferation of various cancer cells, suggesting a potential avenue for anticancer drug development (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).

Crystal Engineering and Drug Formulation

The application of crystal engineering principles to prepare organic co-crystals and salts involving sulfadiazine and pyridines, including compounds structurally related to the one , has been explored. This research aims at modifying hydrogen-bond motifs to potentially change physicochemical properties, which could impact drug formulation and delivery (E. Elacqua, Dejan-Krešimir Bučar, R. Henry, Geoff G. Z. Zhang, L. MacGillivray, 2013).

Drug Metabolism Studies

Investigations into the metabolism of related compounds, such as prazosin, have shed light on the biotransformation pathways in liver microsomes and cryopreserved hepatocytes. Understanding these metabolic pathways is crucial for drug design and the prediction of drug interactions and side effects (J. Erve, S. Vashishtha, W. Demaio, R. Talaat, 2007).

Hybrid Drug Development

The synthesis and evaluation of hybrid compounds, combining sulfonamide with various pharmacologically active heterocyclic moieties, have been explored for a wide range of biological activities. This approach aims to design more effective drugs by combining the beneficial properties of different pharmacophores (Shakila Ghomashi, Reihane Ghomashi, H. Aghaei, A. Massah, 2022).

Properties

IUPAC Name

3-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-27-18-7-5-15(14-19(18)28-2)30(25,26)24-11-9-23(10-12-24)20-8-6-16(21-22-20)17-4-3-13-29-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSQQFNQKBXCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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